molecular formula C9H9NO5 B034941 Dimethyl 5-hydroxypyridine-3,4-dicarboxylate CAS No. 19804-07-0

Dimethyl 5-hydroxypyridine-3,4-dicarboxylate

Cat. No. B034941
CAS RN: 19804-07-0
M. Wt: 211.17 g/mol
InChI Key: KIURMFAVIJKWTQ-UHFFFAOYSA-N
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Patent
US05420275

Procedure details

Dimethyl fumarate (781 mg; 1.1 eq.) was added to 5-ethoxyoxazole (557.3 mg; 4.9 mmol), and the mixture was reacted at 120° C. for 1.5 hours. The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1), to give crude crystals of the title compound. Yield: 730 mg (70.2%). The crude crystals were recrystallized from dichloromethane-hexane, to give colorless plates.
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
557.3 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].C([O:13][C:14]1O[CH:17]=[N:16][CH:15]=1)C>>[CH3:7][O:6][C:4]([C:3]1[CH:17]=[N:16][CH:15]=[C:14]([OH:13])[C:2]=1[C:1]([O:9][CH3:10])=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
781 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
557.3 mg
Type
reactant
Smiles
C(C)OC1=CN=CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 120° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane 2:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=NC=C(C1C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.